molecular formula C12H14N2O B2368529 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide CAS No. 444907-79-3

2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide

Cat. No.: B2368529
CAS No.: 444907-79-3
M. Wt: 202.257
InChI Key: AUFCYYKJGBQABJ-UHFFFAOYSA-N
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Description

2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol It is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a phenyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, carbon disulfide, and phenacyl bromide. Reaction conditions may vary, but typical conditions include the use of basic catalysts such as triethylamine and solvents like ethanol .

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds with potential biological activity. For example, the reaction with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the acetamide group enable the compound to undergo nucleophilic substitution and condensation reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)acetamide: Similar structure but lacks the cyano group.

    2-Cyanoacetamide: Lacks the phenyl ring and the methyl group.

    N-(4-Methylphenyl)ethanamide: Similar structure but lacks the cyano group.

Uniqueness

2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide is unique due to the presence of both the cyano group and the acetamide group attached to a substituted phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and the formation of diverse heterocyclic compounds with potential biological activity .

Properties

IUPAC Name

2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-3-5-11(6-4-9)10(2)14-12(15)7-8-13/h3-6,10H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFCYYKJGBQABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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